molecular formula C6H16Cl2N2O2 B608769 Lysine dihydrochloride, D- CAS No. 10303-72-7

Lysine dihydrochloride, D-

Cat. No. B608769
CAS RN: 10303-72-7
M. Wt: 219.106
InChI Key: JBBURJFZIMRPCZ-ZJIMSODOSA-N
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Description

Lysine dihydrochloride, D- is a form of the essential amino acid lysine . It is often added to animal feed . It contains various functional groups including α-amino, ω-amino, and α-carboxyl groups, exhibiting high reaction potential .


Synthesis Analysis

Lysine dihydrochloride, D- can be synthesized through various methods. One such method involves the polymerization of highly purified lysine diisocyanate (LDI) with glucose to form a spongy matrix . Another method involves the transformation of L-lysine hydrochloride to ethyl L-lysine dihydrochloride .


Molecular Structure Analysis

The molecular formula of Lysine dihydrochloride, D- is C6H16Cl2N2O2 . It belongs to the class of organic compounds known as D-alpha-amino acids, which are alpha amino acids that have the D-configuration of the alpha-carbon atom .


Chemical Reactions Analysis

Lysine dihydrochloride, D- exhibits high reactivity due to its various functional groups . It can react with aminophilic electrophiles, leading to the formation of a series of value-added chemicals .


Physical And Chemical Properties Analysis

The molecular weight of Lysine dihydrochloride, D- is 219.11 g/mol . It has 5 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

  • Lysine dihydrochloride (D-) has been utilized in the study of protein and peptide metabolism, specifically in the synthesis of C14 labeled lysine and its metabolic products in guinea pig liver homogenate (Borsook & Deasy, 1948).

  • Its role in bacterial diaminopimelate decarboxylase activity has been examined under various growth conditions, contributing to our understanding of bacterial metabolism (White, Kelly, Suffling & Work, 1964).

  • L-Lysine hydrochloride has been studied for its potential toxicological effects, revealing its safety at certain dosages in Sprague-Dawley rats, which is significant for its application in animal feeds and human supplements (Tsubuku, Mochizuki, Mawatari, Smriga & Kimura, 2004).

  • Lysine dihydrochloride has been implicated in research for anticancer drug development, specifically targeting lysine-specific demethylase 1 (LSD1), a significant target for cancer therapeutics (Xu, Fan, Gao, Chen, Han, Lu, Liu, Gao, Zhang & Wang, 2022).

  • Its pharmacological applications, especially as L-lysine monohydrochloride (LMH), have been explored for therapeutic uses in conditions like cardiovascular disease and osteoporosis, besides its known use in recurrent herpes simplex infections (Flodin, 1997).

  • D-Lysine has been used in the study of enzymatic hydrolysis of poly-D-lysine, shedding light on its potential biomedical applications (Stahmann, Tsuyuki & Tsuyuki, 1956).

  • It plays a crucial role in lysine biosynthesis, vital for cell-wall formation in bacteria, making enzymes involved in this pathway potential targets for antimicrobial therapies (Girish, Sharma & Gopal, 2008).

  • Genetic engineering of rice to increase lysine levels has utilized bacterial lysine feedback-insensitive aspartate kinase (AK) and dihydrodipicolinate synthase (DHPS), enhancing our understanding of plant metabolic engineering (Long, Liu, Chan, Wang & Sun, 2013).

  • The research on Vitis vinifera DHDPS provided insight into the mechanism of lysine-mediated allosteric inhibition, important for understanding plant amino acid biosynthesis (Atkinson, Dogovski, Downton, Czabotar, Dobson, Gerrard, Wagner & Perugini, 2013).

Safety And Hazards

Lysine dihydrochloride, D- may cause skin irritation, eye irritation, and respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

(2R)-2,6-diaminohexanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBURJFZIMRPCZ-ZJIMSODOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@H](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lysine dihydrochloride, D-

CAS RN

10303-72-7
Record name Lysine dihydrochloride, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010303727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LYSINE DIHYDROCHLORIDE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FTG83G8FBD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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